molecular formula C11H17N3O B1611896 N-methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]amine CAS No. 886851-30-5

N-methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]amine

Número de catálogo: B1611896
Número CAS: 886851-30-5
Peso molecular: 207.27 g/mol
Clave InChI: CULRQHZBTPUFEB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]amine is a chemical compound offered with a purity of 90% and above . It has the CAS Registry Number 886851-30-5 . This compound has a molecular formula of C11H17N3O and a molecular weight of 207.28 g/mol . Its structure features a pyridine ring core substituted with a morpholine group and an N-methylaminomethyl group, which can be represented by the SMILES string CNCC1=NC(=CC=C1)N1CCOCC1 . This molecular architecture makes it a valuable intermediate or building block in medicinal chemistry and drug discovery research, particularly for the synthesis of more complex molecules. Researchers can leverage this compound in the exploration of new pharmaceutical agents. Please handle with care; this product causes severe skin burns and eye damage . It is supplied in amber glass bottles to ensure stability . This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic uses.

Propiedades

IUPAC Name

N-methyl-1-(6-morpholin-4-ylpyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-12-9-10-3-2-4-11(13-10)14-5-7-15-8-6-14/h2-4,12H,5-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CULRQHZBTPUFEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC(=CC=C1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10594501
Record name N-Methyl-1-[6-(morpholin-4-yl)pyridin-2-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886851-30-5
Record name N-Methyl-1-[6-(morpholin-4-yl)pyridin-2-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Formation of N-methylaminomethyl Side Chain

  • The N-methylaminomethyl group is installed via reductive amination or Mannich-type reactions :
    • Reductive amination involves reacting the morpholinylpyridine aldehyde or ketone intermediate with methylamine or formaldehyde and methylamine, followed by reduction using mild reducing agents.
    • Alternatively, the Mannich reaction uses formaldehyde and methylamine derivatives in the presence of the morpholinylpyridine amine to form the aminomethyl linkage.
  • The use of formaldehyde and secondary amines under controlled pH and temperature conditions is common to avoid over-alkylation and side products.

Protection and Deprotection Strategies

  • Nitrogen protecting groups such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) may be employed during synthesis to prevent unwanted reactions on the amine functionalities.
  • Protecting groups improve solubility and reaction selectivity and are removed under acidic conditions (e.g., trifluoroacetic acid) after key steps.

Detailed Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Halogenated pyridine + Morpholine Morpholine, polar aprotic solvent (acetonitrile, DMF), base (triethylamine, DIPEA), anhydrous conditions Nucleophilic aromatic substitution; temperature typically 80-100 °C; yields high regioselectivity
Reductive amination or Mannich reaction Formaldehyde, methylamine or N-methylamine, reducing agent (e.g., sodium cyanoborohydride) or acidic catalyst Controls formation of N-methylaminomethyl group; reaction time and temperature critical to avoid side products
Protection/deprotection Boc protection reagents; deprotection with trifluoroacetic acid (TFA) Protects amine groups during multi-step synthesis; improves purity and yield

Research Findings and Optimization

  • Yield and Purity: The nucleophilic substitution of halogenated pyridine with morpholine typically achieves yields above 80% with high regioselectivity when anhydrous and aprotic conditions are maintained.
  • Reduction Steps: Use of mild reducing agents in reductive amination avoids over-reduction and preserves the pyridine ring integrity.
  • Base Selection: Bases with pKa > 10 (e.g., DIPEA) improve reaction rates and reduce side reactions during azide formation or guanylation steps in related synthetic routes.
  • Solvent Effects: Polar aprotic solvents such as acetonitrile and DMF are preferred for substitution reactions, while protic solvents like ethanol are used cautiously during reduction steps to control reaction kinetics.

Example Synthetic Route Summary

  • Starting Material: 2-chloropyridine derivative.
  • Step 1: Nucleophilic substitution with morpholine in acetonitrile and triethylamine at 80-100 °C to yield 6-morpholinylpyridine.
  • Step 2: Reductive amination with formaldehyde and methylamine in the presence of sodium cyanoborohydride to introduce the N-methylaminomethyl group at the 2-position.
  • Step 3: Purification by standard chromatographic techniques; optional protection/deprotection steps as needed.

Data Table: Summary of Preparation Parameters

Parameter Typical Range/Value Comments
Reaction temperature 80–120 °C Depends on step; higher temperature for substitution
Solvent Acetonitrile, DMF, or dichloromethane Aprotic solvents preferred for substitution steps
Base Triethylamine, DIPEA pKa > 10 bases improve reaction efficiency
Reducing agent Sodium cyanoborohydride, stannous chloride Mild reducing agents for reductive amination
Reaction time 12–20 hours (substitution) Monitored by HPLC to ensure completion
Yield 70–85% High yields reported under optimized conditions

Análisis De Reacciones Químicas

Types of Reactions

N-methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Aplicaciones Científicas De Investigación

Chemistry

N-methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]amine serves as a building block for synthesizing more complex organic molecules. It is also utilized as a ligand in coordination chemistry, facilitating the formation of metal complexes that have applications in catalysis and materials science.

Biology

The compound has been investigated for its biological activities , particularly:

  • Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. The presence of the morpholine and pyridine moieties enhances its interaction with microbial targets .
  • Antiurease Properties: It has been noted for its ability to inhibit urease enzymes, which are crucial in the treatment of certain infections and conditions like kidney stones .

Medicine

In medicinal chemistry, this compound is explored for potential therapeutic applications:

  • Anti-inflammatory Effects: Research indicates that this compound may inhibit key enzymes involved in inflammation, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX), suggesting its use in treating inflammatory diseases .
  • Antitumor Activity: Preliminary studies have shown promising results regarding its antiproliferative effects against cancer cell lines, indicating potential for development into cancer therapeutics. Analogous compounds have demonstrated IC50 values in the low nanomolar range against various tumors .

Case Study 1: Inhibition of Tyrosine Kinases

A study demonstrated that related compounds could selectively inhibit tyrosine kinases involved in cancer progression. Some derivatives exhibited IC50 values below 100 nM against specific kinases, highlighting their potential for targeted cancer therapies .

Case Study 2: Pharmacokinetic Profiles

Research into pharmacokinetic properties revealed that similar compounds possess favorable absorption and distribution characteristics. They demonstrate stability in metabolic environments, enhancing their suitability for oral administration and therapeutic use.

Mecanismo De Acción

The mechanism of action of N-methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of urease enzymes, thereby reducing the hydrolysis of urea to ammonia . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features Reference
N-Methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]amine Pyridine - Morpholine (6-position)
- Methylaminomethyl (2-position)
207.28 Balanced hydrophobicity; compact structure
N-(2-Morpholinoethyl)-6-(4-morpholinopiperidin-1-yl)pyrimidin-2-amine Pyrimidine - Morpholinoethylamine
- Morpholinopiperidine
~435 (estimated) Extended piperidine-morpholine chain; higher complexity
4-Chloro-N,N-diethyl-6-morpholino-1,3,5-triazin-2-amine Triazine - Chlorine
- Diethylamine
- Morpholine
~287 (estimated) Electron-deficient triazine core; chloro substituent enhances reactivity
(2-Chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl)-methyl-amine Thienopyrimidine - Chlorine
- Morpholine
- Methylaminomethyl
~340 (estimated) Thienopyrimidine core; chloro group for electrophilic substitution
6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives (e.g., 7n) Quinazoline - Imidazopyridine
- Methyl/p-tolyl groups
342.1 Planar quinazoline core; imidazopyridine enhances π-stacking

Pharmacological Relevance

  • Pyrimidine Analogues : Compound 11 in underwent pharmacological screening, though specific results are unreported. Pyrimidine derivatives in showed >95% purity, indicating suitability for in vitro assays.
  • Thienopyrimidine Derivatives: The chloro-morpholine-thienopyrimidine in mimics ATP-competitive kinase inhibitors, leveraging the thieno ring for hydrophobic binding.

Actividad Biológica

N-methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]amine, with the CAS number 886851-30-5, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

PropertyValue
Molecular Formula C11H17N3O
Molecular Weight 207.28 g/mol
InChI Key CULRQHZBTPUFEB-UHFFFAOYSA-N
PubChem CID 18525740

Biological Activity Overview

The compound exhibits a range of biological activities, primarily as an inhibitor in various signaling pathways. Its structural components, particularly the morpholine and pyridine moieties, contribute to its interaction with biological targets.

1. Anti-inflammatory Effects

Recent studies have indicated that this compound may exert anti-inflammatory effects by inhibiting key enzymes involved in inflammatory processes. For instance, compounds with similar structures have shown significant inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) mRNA expressions, suggesting a potential mechanism for reducing inflammation .

2. Antitumor Activity

Preliminary investigations into the antitumor properties of this compound have revealed promising results. Analogous compounds have demonstrated potent antiproliferative activity against various cancer cell lines. For example, derivatives containing similar structural motifs have been reported to inhibit cell growth in models of colon cancer and non-small cell lung cancer (NSCLC), showcasing IC50 values in the low nanomolar range .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of electron-donating groups on the pyridine ring has been associated with enhanced potency against specific targets. Modifications at the nitrogen atom or variations in the morpholine structure can significantly impact activity and selectivity .

Case Study 1: Inhibition of Tyrosine Kinases

A study focusing on related compounds highlighted their role as selective inhibitors of tyrosine kinases, which are pivotal in cancer progression. The compounds exhibited varying degrees of potency against different kinases, with some achieving IC50 values below 100 nM. This suggests that this compound could be developed further for targeted cancer therapies .

Case Study 2: Pharmacokinetic Profiles

Research into pharmacokinetic properties has shown that similar compounds possess favorable absorption and distribution characteristics, making them suitable candidates for oral administration. The stability in metabolic environments is also a critical factor that enhances their therapeutic potential .

Q & A

Basic Research Question

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm proton environments (e.g., methylene protons at δ 3.3–3.9 ppm for morpholine, NH₂ signals at δ 5.2–5.3 ppm) and carbon assignments (e.g., pyridine C-2 at ~163 ppm) .
    • FT-IR : Identify N–H stretches (3350–3450 cm⁻¹) and morpholine C–O–C vibrations (1220–1240 cm⁻¹) .
  • Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELX software refines bond lengths/angles and detects intramolecular interactions (e.g., N–H⋯N hydrogen bonds, π–π stacking) .

How can researchers resolve discrepancies in crystallographic data, such as unexpected bond angles or torsional strain in the morpholine ring?

Advanced Research Question

  • Software Tools : Use SHELXL for refinement, leveraging constraints for disordered morpholine rings. Compare experimental data against DFT-optimized geometries .
  • Ring Puckering Analysis : Apply Cremer-Pople parameters (e.g., amplitude q and phase angle φ) to quantify deviations from planarity. For morpholine, q values >0.5 Å indicate significant puckering .
  • Case Study : In polymorphic forms, weak C–H⋯F interactions (distance: ~3.7 Å) may distort bond angles; these are resolved by refining thermal displacement parameters and validating against Hirshfeld surfaces .

What strategies are employed to investigate structure-activity relationships (SAR) for derivatives of this compound in antimicrobial or kinase inhibition studies?

Advanced Research Question

  • Substituent Variation : Replace morpholine with piperazine or thiomorpholine to assess electronic effects on bioactivity .
  • Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with kinase ATP-binding pockets) .
  • Biological Assays : Test derivatives against E. coli (MIC: 2–8 µg/mL) or cancer cell lines (IC₅₀: <10 µM) with dose-response curves. Cross-validate results with negative controls (e.g., unsubstituted pyrimidine analogs) .

How does coordination chemistry with transition metals enhance the compound’s applicability in catalysis or bioimaging?

Advanced Research Question

  • Metal Complexation : React the compound with Mn(II), Co(II), or Zn(II) salts to form octahedral complexes. Characterize via UV-Vis (d-d transitions at 450–600 nm) and cyclic voltammetry (redox peaks at −0.3 to +0.5 V vs. Ag/AgCl) .
  • Applications :
    • Catalysis : Zn complexes catalyze ester hydrolysis (TOF: ~10² h⁻¹) via Lewis acid activation.
    • Bioimaging : Mn complexes exhibit paramagnetic contrast in MRI (relaxivity: ~3.5 mM⁻¹s⁻¹) .

What methodologies are recommended for analyzing contradictory biological activity data across in vitro and in vivo models?

Advanced Research Question

  • Data Triangulation : Compare pharmacokinetic parameters (e.g., bioavailability, logP) with in vitro IC₅₀ values. For instance, poor correlation may arise from metabolic instability (e.g., CYP450-mediated oxidation) .
  • Mechanistic Studies : Use CRISPR knockouts or siRNA to confirm target engagement (e.g., EGFR inhibition) in resistant cell lines .
  • Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to differentiate significant activity (p < 0.05) across ≥3 independent replicates .

How are computational tools integrated to predict and validate the compound’s reactivity in novel synthetic pathways?

Advanced Research Question

  • DFT Calculations : Optimize transition states (e.g., B3LYP/6-31G*) for key steps like Mannich reactions (activation energy: ~25 kcal/mol) .
  • Retrosynthetic Software : Employ AiZynthFinder or CASP to propose routes using available building blocks (e.g., 6-morpholin-4-ylpyridine-2-carbaldehyde) .
  • Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict regioselectivity in alkylation steps (accuracy: >85%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]amine
Reactant of Route 2
N-methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]amine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.